Cas no 1026788-49-7 (2-chloro-5-(chloromethyl)furan)

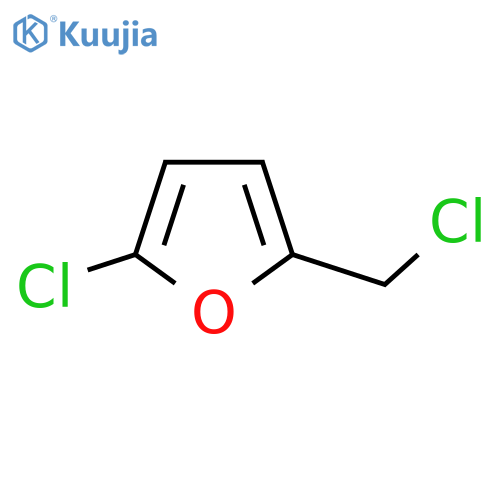

1026788-49-7 structure

商品名:2-chloro-5-(chloromethyl)furan

CAS番号:1026788-49-7

MF:C5H4Cl2O

メガワット:150.990659713745

MDL:MFCD19234012

CID:2153288

PubChem ID:21698162

2-chloro-5-(chloromethyl)furan 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2-chloromethylfuran

- Furan, 2-chloro-5-(chloromethyl)-

- 2-chloro-5-(chloromethyl)furan

-

- MDL: MFCD19234012

- インチ: 1S/C5H4Cl2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2

- InChIKey: ZHUYLTMULPBDEK-UHFFFAOYSA-N

- ほほえんだ: ClCC1=CC=C(O1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 76.8

- トポロジー分子極性表面積: 13.1

2-chloro-5-(chloromethyl)furan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1986295-2.5g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1986295-5.0g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1986295-0.5g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 0.5g |

$535.0 | 2023-09-16 | ||

| Enamine | EN300-1986295-10.0g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1986295-5g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-1986295-0.25g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1986295-0.05g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1986295-1.0g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1986295-0.1g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1986295-10g |

2-chloro-5-(chloromethyl)furan |

1026788-49-7 | 10g |

$2393.0 | 2023-09-16 |

2-chloro-5-(chloromethyl)furan 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

1026788-49-7 (2-chloro-5-(chloromethyl)furan) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 152840-81-8(Valine-1-13C (9CI))

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量